molecular formula C14H10FN3O3 B4622927 2-(6-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide

2-(6-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide

Cat. No. B4622927
M. Wt: 287.25 g/mol
InChI Key: NVTFDFBRNXGLOB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds involves complex organic reactions, often starting with specific indole or isoxazole precursors. For instance, synthesis procedures for related molecules have been reported, such as the preparation of N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, which demonstrate the intricate steps and conditions needed to achieve desired functionalizations (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like NMR, IR, and Mass spectroscopy, providing insights into the functional groups' arrangements and molecular conformation. This characterization is crucial for understanding the compound's reactivity and interaction with biological targets (Sunder & Maleraju, 2013).

Chemical Reactions and Properties

Compounds of this nature participate in various chemical reactions, including condensations, cyclizations, and functional group transformations. These reactions are pivotal for modifying the compound's structure to enhance its biological activity or to introduce specific probes for molecular studies (Sunder & Maleraju, 2013).

Scientific Research Applications

Antibacterial and Antimicrobial Activity

Compounds with structures similar to 2-(6-fluoro-1H-indol-3-yl)-N-(5-methylisoxazol-3-yl)-2-oxoacetamide have been evaluated for their antibacterial and antimicrobial properties. A study by Varshney et al. (2009) synthesized a series of compounds with variations in the isoxazolinyl oxazolidinones structure, showing potent in vitro antibacterial activity against various resistant Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antibacterial agents (Varshney et al., 2009).

Anticancer Properties

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors has led to the development of compounds with significant in vitro and in vivo efficacy. These compounds, including those with heterocyclic analogs, have shown potential in reducing metabolic instability, contributing to cancer treatment strategies (Stec et al., 2011).

Neuroprotective and Anticonvulsant Effects

The chemical oxidation study of an anticonvulsant compound closely related to the given chemical structure highlighted the potential for developing novel neuroprotective and anticonvulsant agents. This research provided insights into the metabolic pathways and the stability of such compounds under oxidative conditions, indicating their therapeutic potentials (Adolphe-Pierre et al., 1998).

Cannabinoid Receptor Type 2 Ligands

A study on indol-3-yl-oxoacetamides, including fluorinated derivatives, showed potent and selective ligand activity for the CB2 receptor. This research opens avenues for the development of new treatments for conditions modulated by the CB2 receptor, such as pain and inflammatory diseases (Moldovan et al., 2017).

Quantum Mechanical Studies and Photovoltaic Efficiency

Research on benzothiazolinone acetamide analogs has extended into the quantum mechanical studies and photovoltaic efficiency modeling. This work shows the potential of these compounds in dye-sensitized solar cells (DSSCs), indicating their utility beyond pharmacological applications and into renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(6-fluoro-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3/c1-7-4-12(18-21-7)17-14(20)13(19)10-6-16-11-5-8(15)2-3-9(10)11/h2-6,16H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTFDFBRNXGLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-fluoro-1H-indol-3-yl)-N-(5-methyl-1,2-oxazol-3-yl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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